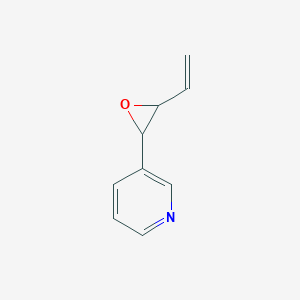
3-(3-Vinyl-2-oxiranyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(3-vinyl-2-oxiranyl)pyridine, 3-vinyl-2,4,5-trihydroxypyridine, and 3-vinylpyridine-2,4,5-triol. It is a member of the pyridine family and has a molecular formula of C8H7NO2.
科学的研究の応用
3-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable research areas include:
1. Pharmaceutical Research: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new materials. It has been shown to have excellent thermal stability and can be used as a building block for the synthesis of new polymers.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in environmental remediation. It has been shown to be an effective adsorbent for heavy metal ions, making it a promising candidate for the removal of pollutants from water.
作用機序
The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
生化学的および生理学的効果
3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-inflammatory: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-inflammatory properties. It inhibits the production of inflammatory mediators, which can help reduce inflammation in the body.
2. Anti-tumor: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-tumor properties. It inhibits the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells.
3. Antioxidant: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified by column chromatography. However, one of the main limitations of using this compound is its instability in certain conditions. It can decompose under acidic or basic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(3-Vinyl-2-oxiranyl)pyridine. Some of the most notable directions include:
1. Development of New Drugs: 3-(3-Vinyl-2-oxiranyl)pyridine has shown promising results in the development of new drugs. Future research could focus on the synthesis of new derivatives and their potential applications in the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in the development of new materials. Future research could focus on the synthesis of new polymers and their properties.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in environmental remediation. Future research could focus on the development of new adsorbents for the removal of pollutants from water.
Conclusion:
In conclusion, 3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of scientific research.
合成法
The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine involves the reaction of 3-vinylpyridine with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out at room temperature and atmospheric pressure. The yield of the reaction is typically high, and the product can be purified by column chromatography.
特性
CAS番号 |
119875-67-1 |
|---|---|
製品名 |
3-(3-Vinyl-2-oxiranyl)pyridine |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |
InChIキー |
ZTMKEYXIGNYEBF-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
正規SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
同義語 |
Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



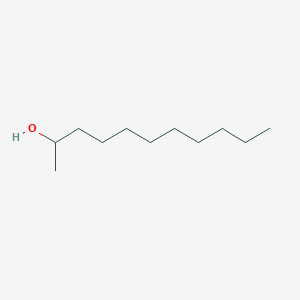
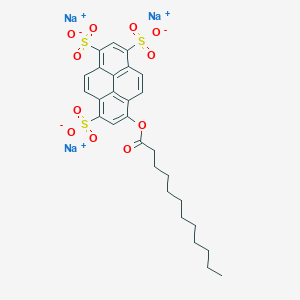
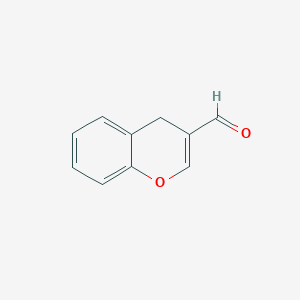
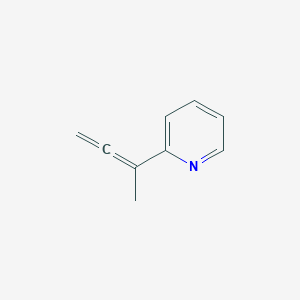
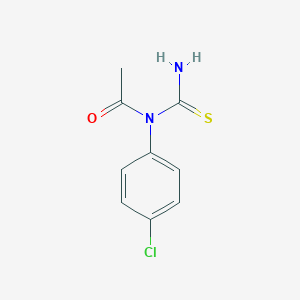
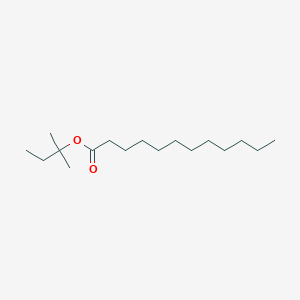
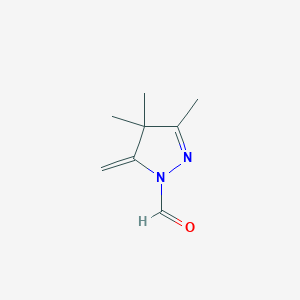
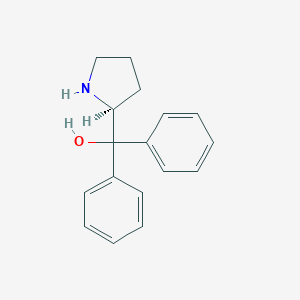
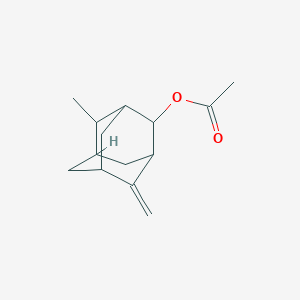
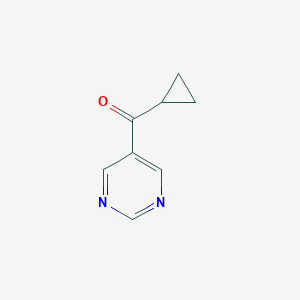
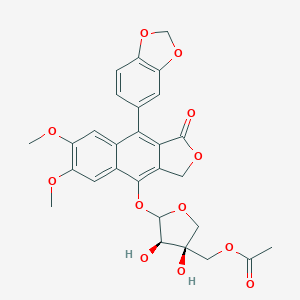
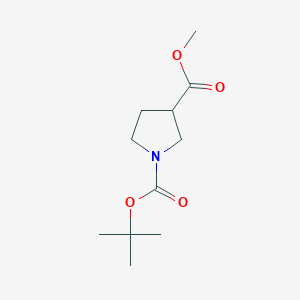
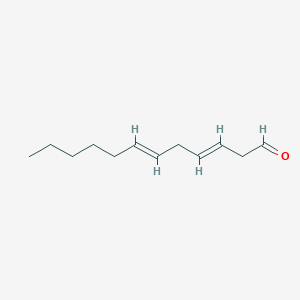
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)